7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring:
- A pyrazolo[1,5-d][1,2,4]triazin-4-one core, a bicyclic system with fused pyrazole and triazine rings.
- A thiophen-2-yl substituent at position 2, contributing electron-rich aromaticity.
- A sulfanyl-ethyl-tetrahydroquinoline moiety at position 7, introducing a lipophilic, nitrogen-containing heterocycle linked via a ketone and thioether bridge.
For example, thiol-alkylation reactions or nucleophilic substitution (e.g., coupling 7-mercapto-pyrazolo-triazinone precursors with 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl halides) may be employed .
Structural Significance: The tetrahydroquinoline group enhances lipophilicity and may improve membrane permeability, while the thiophene moiety could facilitate π-π interactions in biological targets .
Properties
IUPAC Name |
7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c26-18(24-9-3-6-13-5-1-2-7-15(13)24)12-29-20-22-21-19(27)16-11-14(23-25(16)20)17-8-4-10-28-17/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLPRQQGENMAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action.
Structural Overview
The compound features a unique arrangement of functional groups that contribute to its biological properties. The presence of the tetrahydroquinoline moiety and the thiophene ring enhances its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 346.42 g/mol.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline and thiophene exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
A notable study reported that a related compound demonstrated an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line, indicating potent anti-proliferative effects . The mechanism was linked to G2/M phase cell cycle arrest and increased expression of pro-apoptotic markers such as Caspase-3 and BAX.
Antimicrobial Activity
The compound also displays promising antimicrobial activity. Preliminary investigations suggest that it may inhibit the growth of various pathogenic bacteria and fungi. For example, derivatives within the same chemical class have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : The compound could interact with cellular receptors that regulate apoptosis or cell proliferation.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume when treated with the compound compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiophene-containing compounds against clinical isolates of Escherichia coli. The study used disk diffusion methods and found that the tested compounds exhibited zones of inhibition comparable to standard antibiotics.
Data Summary Table
| Biological Activity | Compound | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|---|
| Anticancer | 7-{...} | 1.2 | MCF-7 | Apoptosis induction |
| Antimicrobial | 7-{...} | 15.62 | S. aureus | Growth inhibition |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Compared to triazine-dione hybrids (), the triazin-4-one ring lacks keto groups, reducing polarity .
Thiophene vs. Phenyl: Thiophen-2-yl’s sulfur atom increases electron density and may improve redox activity compared to phenyl groups in other analogues .
Physicochemical and Computational Insights
- Lipophilicity: The tetrahydroquinoline substituent increases logP compared to CID 2020064 (predicted logP: ~3.5 vs. ~2.1), suggesting better membrane permeability .
- Solubility : Polarizable Continuum Model (PCM) calculations (as in ) predict moderate aqueous solubility (~0.1 mg/mL) due to the sulfanyl and ketone groups, though lower than triazine-dione derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
